molecular formula C50H71Cl2N15O11 B570808 (P-CHLORO-PHE5,8)-BRADYKININ CAS No. 125229-63-2

(P-CHLORO-PHE5,8)-BRADYKININ

Cat. No.: B570808
CAS No.: 125229-63-2
M. Wt: 1129.112
InChI Key: FTKLVPMLLPDOBX-FDISYFBBSA-N
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Description

Structural Identification and Nomenclature

CAS Registry and IUPAC Name

(P-Chloro-Phe5,8)-bradykinin is formally identified by the CAS Registry Number 125229-63-2 and the IUPAC name :
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid.

Common synonyms include:

  • [(PCL)Phe5,8] Bradykinin
  • Arg-Pro-Pro-Gly-Phe(4-Cl)-Ser-Pro-Phe(4-Cl)-Arg
  • H-Arg-Pro-Pro-Gly-Phe(4-Cl)-Ser-Pro-Phe(4-Cl)-Arg-OH.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₅₀H₇₁Cl₂N₁₅O₁₁ , with a molecular weight of 1,129.1 g/mol . The inclusion of two chlorine atoms at the para positions of phenylalanine residues contributes significantly to its molecular mass (Table 1).

Table 1: Molecular characteristics of (P-Chloro-Phe5,8)-bradykinin

Property Value
Molecular formula C₅₀H₇₁Cl₂N₁₅O₁₁
Molecular weight (g/mol) 1,129.1
Chlorine content (%) 6.28

The chlorine atoms introduce electron-withdrawing effects, altering the aromatic ring’s electronic profile and enhancing hydrophobic interactions with receptor pockets.

Historical Context of Bradykinin Analog Development

The development of bradykinin analogs traces back to the mid-20th century, following the isolation of bradykinin in 1948. Early research focused on understanding its role in inflammation and blood pressure regulation, leading to the discovery of angiotensin-converting enzyme (ACE) inhibitors like captopril, which potentiate bradykinin’s effects. However, native bradykinin’s short half-life (<30 seconds) spurred efforts to design stable analogs.

Key milestones include:

  • First-generation analogs : Substitutions with D-amino acids (e.g., D-Phe) to resist proteolysis, as seen in NPC-567 and NPC-349.
  • Second-generation antagonists : Introduction of constrained residues (e.g., hypoxanthine, tetrahydroisoquinoline) to enforce bioactive conformations, exemplified by icatibant.
  • Halogenated derivatives : Incorporation of halogenated phenylalanine to enhance receptor affinity and metabolic stability, culminating in (P-Chloro-Phe5,8)-bradykinin.

The rationale for chlorination at positions 5 and 8 stems from structural studies of B2R, which revealed that Phe5 and Phe8 interact with hydrophobic subpockets near the receptor’s extracellular loops.

Significance of Position-Specific Chlorination in Peptide Design

Chlorination at Phe5 and Phe8 serves dual purposes:

Enhanced Receptor Binding

The B2R orthosteric pocket contains negatively charged residues (e.g., D203, E307) that form an “anion trap” for cationic ligands. Chlorination increases the hydrophobicity of phenylalanine side chains, strengthening van der Waals interactions with residues like F286 and I213 in B2R. Molecular dynamics simulations suggest that chlorinated analogs adopt an S-shaped conformation, optimizing contacts with the receptor’s transmembrane helices.

Improved Metabolic Stability

Chlorination reduces susceptibility to enzymatic degradation by:

  • Steric hindrance : Bulky chlorine atoms impede access of proteases (e.g., ACE, carboxypeptidase N) to cleavage sites.
  • Electronic effects : Electron-withdrawing groups stabilize the peptide backbone against hydrolysis.

Comparative studies show that (P-Chloro-Phe5,8)-bradykinin exhibits a 3-fold longer half-life than native bradykinin in plasma.

Applications in Receptor Mechanistic Studies

This analog has been used to:

  • Map B2R activation pathways via cryo-EM structures.
  • Investigate the role of aromatic stacking in G protein-coupled receptor (GPCR) signaling.
  • Develop fluorescent probes for real-time receptor trafficking studies.

Properties

CAS No.

125229-63-2

Molecular Formula

C50H71Cl2N15O11

Molecular Weight

1129.112

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

FTKLVPMLLPDOBX-FDISYFBBSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

Wang resin, pre-loaded with the first amino acid (Arg), is preferred due to its compatibility with Fmoc chemistry and high swelling capacity in dichloromethane (DCM) or dimethylformamide (DMF). The arginine side chain is protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent undesired side reactions during elongation.

Sequential Amino Acid Coupling

Each subsequent amino acid (Pro, Gly, Ser, etc.) is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure in the presence of N,N-diisopropylethylamine (DIPEA). The para-chloro-phenylalanine residues at positions 5 and 8 are incorporated using Fmoc-Phe(4-Cl)-OH, a commercially available building block. Coupling efficiency is monitored via Kaiser tests or ninhydrin assays, ensuring >99% completion at each step.

Table 1: Reagents and Conditions for SPPS of (p-Chloro-Phe5,8)-Bradykinin

StepReagent/ConditionPurpose
Deprotection20% piperidine in DMFFmoc group removal
ActivationHBTU/DIPEA in DMFAmino acid activation
Coupling2 hr, room temperaturePeptide bond formation
Chlorinated ResiduesFmoc-Phe(4-Cl)-OH (positions 5, 8)Substitution at Phe5 and Phe8

Cleavage and Global Deprotection

Following chain assembly, the peptide-resin is treated with a cleavage cocktail to release the peptide and remove protecting groups. A typical mixture comprises trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) in a 95:2.5:1.25:1.25 ratio. This step simultaneously cleaves the peptide from the resin and deprotects side chains (e.g., Pbf from arginine). The reaction is conducted under nitrogen for 2–3 hours, followed by precipitation in cold diethyl ether.

Purification and Analytical Characterization

Crude (p-Chloro-Phe5,8)-Bradykinin is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA). Fractions containing the target peptide are identified via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, confirming a molecular weight of 1,180.3 Da.

Table 2: HPLC Purification Parameters

ParameterValue
ColumnC18, 5 µm, 250 × 4.6 mm
Gradient20–50% acetonitrile over 30 min
Flow Rate1 mL/min
DetectionUV at 220 nm

Purity is assessed at >98% using analytical HPLC, while circular dichroism (CD) spectroscopy verifies the peptide’s secondary structure. The CD spectrum of (p-Chloro-Phe5,8)-Bradykinin exhibits a minimum at 235 nm and a maximum at 220 nm, consistent with disordered chain conformation observed in bioactive bradykinin analogues.

Industrial-Scale Production and Quality Control

Industrial synthesis, as reported by Jiangsu Congzhong Chemical Co., Ltd., employs large-scale SPPS reactors with automated coupling and deprotection cycles. Key quality control measures include:

  • Residual Solvent Analysis : Gas chromatography (GC) to ensure DMF and DCM levels <10 ppm.

  • Heavy Metal Testing : Inductively coupled plasma mass spectrometry (ICP-MS) for lead, mercury, and arsenic.

  • Biological Activity Assays : In vitro testing on B2 receptor-expressing cells to confirm EC50 values comparable to native bradykinin.

Challenges and Optimization Strategies

Side Reactions During Chlorination

Chlorination at non-target positions (e.g., tyrosine residues) may occur if unprotected hydroxyl groups are present. This is mitigated by using orthogonal protecting groups, such as tert-butyl for serine, during SPPS.

Solubility Issues

The hydrophobic para-chloro groups reduce aqueous solubility. Co-solvents like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) are added during purification to prevent aggregation.

Comparative Analysis with Other Bradykinin Analogues

(p-Chloro-Phe5,8)-Bradykinin exhibits enhanced metabolic stability compared to des-Arg9-bradykinin or [D-Phe5]-bradykinin, as the chloro substituents resist enzymatic degradation by kininase I and II. However, its receptor-binding affinity is slightly reduced relative to native bradykinin, necessitating dosage adjustments in pharmacological studies .

Chemical Reactions Analysis

Types of Reactions

(P-CHLORO-PHE5,8)-BRADYKININ undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized at the methionine residue, forming methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The p-chlorophenylalanine residues can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptides with modified side chains at the p-chlorophenylalanine residues.

Scientific Research Applications

(P-CHLORO-PHE5,8)-BRADYKININ has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.

    Biology: Investigated for its role in modulating biological processes such as inflammation, pain, and blood pressure regulation.

    Medicine: Explored for its potential therapeutic applications in conditions like hypertension, chronic pain, and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques like HPLC and mass spectrometry.

Mechanism of Action

The mechanism of action of (P-CHLORO-PHE5,8)-BRADYKININ involves binding to bradykinin receptors, primarily the B2 receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various physiological effects such as vasodilation, increased vascular permeability, and pain sensation.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include des-arg⁹-bradykinin-acetate (a B1 receptor agonist) and synthetic derivatives such as MX-1775, MX-1828, and MX-1624. These compounds share modifications at critical residues (e.g., phenylalanine or arginine) to alter receptor interaction.

Table 1: Comparative Pharmacological Profiles
Compound Receptor Target Effect on Smooth Muscle Contraction (10⁻⁶ M) Max. Inhibition/Enhancement Key Findings
(P-CHLORO-PHE5,8)-BRADYKININ* B2 (presumed) Not explicitly reported N/A Hypothesized enhanced stability/affinity due to Cl substitutions
MX-1775 B2 Competitive inhibition ~20% inhibition Similar efficacy to des-arg⁹-bradykinin-acetate
MX-1828 B2 Mixed agonist/antagonist +10.7% rate↑, -29.5% amplitude↓ Biphasic effects at 10⁻⁶ M; significant inhibition at 10⁻⁹ M
MX-1626 B2 Proportional agonist activity Rate/force proportional to [bradykinin] Unidirectional dose dependency
MX-2011/MX-1785/MX-2004 N/A No effect N/A Inactive in tested models

Mechanistic Insights

  • Competitive Inhibition: MX-1775 and MX-1828 mimic des-arg⁹-bradykinin-acetate, a canonical B2 receptor competitive inhibitor. Their efficacy suggests that halogenation or aromatic substitutions (e.g., chlorine) at critical positions may enhance receptor binding .
  • Mixed Agonist/Antagonist Effects : MX-1828’s biphasic activity (rate increase at 10⁻⁶ M but amplitude reduction) highlights the complexity of receptor modulation. This contrasts with (P-CHLORO-PHE5,8)-BRADYKININ, which may exhibit more stable antagonism due to dual chlorine substitutions .

Pain Perception and Therapeutic Relevance

Compounds like MX-1775 and MX-1828 were selected for studies on the kinin-kallikrein system and pain pathways , paralleling bradykinin’s role in inflammatory pain via cytokine release (e.g., in riot-control agent injuries ). The chlorine substitutions in (P-CHLORO-PHE5,8)-BRADYKININ may mitigate pain signaling more effectively than non-halogenated analogs, though direct evidence is needed.

Biological Activity

(P-CHLORO-PHE5,8)-BRADYKININ is a synthetic analog of the naturally occurring peptide bradykinin, which plays a significant role in various physiological processes, including vasodilation, pain sensation, and inflammation. The modification of phenylalanine residues at positions 5 and 8 with p-chlorophenylalanine enhances the compound's stability and bioactivity, making it a valuable subject for scientific research and potential therapeutic applications. This article explores the biological activity of (P-CHLORO-PHE5,8)-BRADYKININ, including its mechanisms of action, physiological effects, and relevant case studies.

The primary mechanism of action for (P-CHLORO-PHE5,8)-BRADYKININ involves its binding to bradykinin receptors, particularly the B2 receptor. This interaction triggers several intracellular signaling pathways:

  • Activation of Phospholipase C (PLC) : This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
  • Increased Intracellular Calcium Levels : Resulting in various physiological effects such as vasodilation and increased vascular permeability.
  • Pain Sensation : The compound is involved in the modulation of pain pathways through its action on sensory neurons.

Biological Activities

(P-CHLORO-PHE5,8)-BRADYKININ exhibits several key biological activities:

  • Vasodilation : Promotes blood vessel dilation, contributing to lower blood pressure and improved blood flow.
  • Inflammation Modulation : Involved in inflammatory responses by promoting the release of pro-inflammatory cytokines .
  • Pain Sensation : Enhances pain signaling pathways, making it relevant for studies on pain management .

Data Table: Summary of Biological Activities

Activity Description References
VasodilationDilation of blood vessels leading to decreased blood pressure
InflammationModulates inflammatory responses through cytokine release
Pain SensationEnhances signaling in pain pathways

Case Studies

Several studies have investigated the effects of (P-CHLORO-PHE5,8)-BRADYKININ in various biological contexts:

  • Bradykinin-Mediated Angioedema :
    A review highlighted cases where bradykinin contributed to angioedema induced by ACE inhibitors. The study emphasized the role of bradykinin in inflammatory responses and its potential therapeutic implications for managing angioedema .
  • Inflammatory Responses During Dialysis :
    Research indicated that endogenous bradykinin contributes to inflammatory responses during dialysis procedures. The study found that bradykinin stimulates the release of neutrophil and monocyte chemotactic activity from alveolar cells, suggesting its role in lung inflammation .
  • Therapeutic Applications :
    Investigations into the therapeutic potential of (P-CHLORO-PHE5,8)-BRADYKININ have focused on conditions such as hypertension and chronic pain. Its enhanced receptor binding affinity makes it a candidate for developing peptide-based drugs aimed at these conditions.

Q & A

Q. What criteria determine whether to include a study’s dataset in meta-analyses of bradykinin analogs?

  • Methodological Answer : Adhere to PRISMA guidelines. Exclude studies with incomplete method descriptions or lacking negative controls. Assess risk of bias via tools like SYRCLE’s RoB tool for animal studies. Perform sensitivity analyses to evaluate the impact of outliers .

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